![molecular formula C18H15N5O3 B2779702 N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-indole-4-carboxamide CAS No. 2034373-43-6](/img/structure/B2779702.png)
N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-indole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-indole-4-carboxamide is an intricate organic compound exhibiting potential applications in medicinal chemistry due to its unique structural framework and reactivity profile. The compound's structure combines elements of pyrimidine, indole, and carboxamide, lending it a multifaceted profile suited to various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-indole-4-carboxamide typically involves multi-step organic synthesis. The process may start with the preparation of the pyrido[2,3-d]pyrimidine core, followed by functionalization steps that introduce the indole and carboxamide moieties. Reactions might include condensation, nucleophilic substitution, and amide bond formation under controlled conditions like pH, temperature, and solvent choices.
Industrial Production Methods
For industrial production, scalable methods are developed that ensure high yield and purity. These methods often leverage continuous flow chemistry or large-scale batch reactors. Key parameters like reagent concentrations, reaction time, and purification techniques are optimized to achieve cost-effective and efficient production.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often in the presence of oxidizing agents like hydrogen peroxide or potassium permanganate, leading to modifications on the pyrimidine or indole rings.
Reduction: Reducing agents such as lithium aluminum hydride might reduce carbonyl groups, altering the compound's structure and reactivity.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at reactive positions on the pyrimidine and indole rings, facilitated by reagents like alkyl halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, mild heat
Reduction: Lithium aluminum hydride, sodium borohydride, room temperature or slight heating
Substitution: Alkyl halides, amines, acidic or basic conditions depending on the substitution type
Major Products
These reactions yield various derivatives of the original compound, each with potentially unique properties and applications. For example, oxidation might produce more reactive intermediates for further functionalization, while substitution could introduce new functional groups enhancing bioactivity.
科学研究应用
Chemistry
In chemistry, the compound serves as a versatile intermediate for the synthesis of complex molecules
Biology
In biological contexts, this compound might exhibit bioactivity against certain enzymes or receptors, making it a candidate for drug discovery projects. Research might focus on its interactions with specific biomolecules, looking at its potential as a therapeutic agent.
Medicine
Medically, N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-indole-4-carboxamide could be investigated for its efficacy in treating diseases. Its unique structure allows for the exploration of various mechanisms of action, targeting diseases with unmet medical needs.
Industry
In industrial applications, the compound's chemical versatility makes it useful in material science for developing new polymers or as a precursor in the synthesis of complex organic materials.
作用机制
The mechanism by which N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-indole-4-carboxamide exerts its effects often involves binding to specific molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites, influencing biochemical pathways and altering the function of biological macromolecules. Research into its exact pathways can reveal insights into its therapeutic potential and bioactivity profile.
相似化合物的比较
Compared to similar compounds, N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-indole-4-carboxamide stands out due to its unique combination of functional groups that provide a diverse reactivity profile. Similar compounds might include:
N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-indole-3-carboxamide: Differing in the position of the carboxamide group.
N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-indole-4-acetamide: Featuring an acetamide group instead of a carboxamide.
属性
IUPAC Name |
N-[2-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]-1H-indole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O3/c24-16(12-3-1-5-14-11(12)6-8-19-14)21-9-10-23-17(25)13-4-2-7-20-15(13)22-18(23)26/h1-8,19H,9-10H2,(H,21,24)(H,20,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTUSPMNGSQKKBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CNC2=C1)C(=O)NCCN3C(=O)C4=C(NC3=O)N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(2,4-dimethoxyphenyl)methyl]-6-methoxyquinoline-4-carboxamide](/img/structure/B2779621.png)
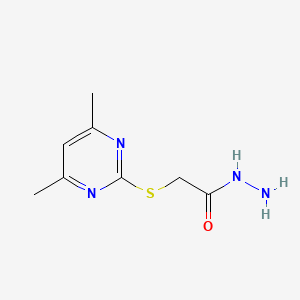
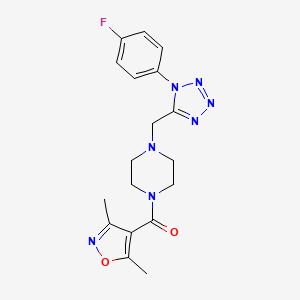
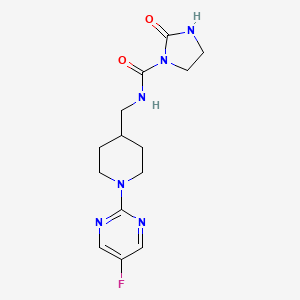
![Methyl 2-amino-2-[3-(3-fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2779629.png)
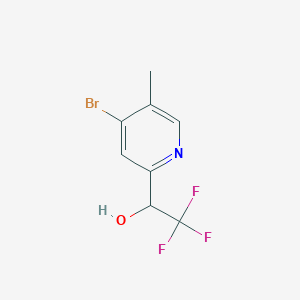
![2,4-Dimethyl-furo[3,2-c]quinoline-8-carboxylic acid](/img/structure/B2779631.png)
![N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}pyrazine-2-carboxamide](/img/structure/B2779632.png)
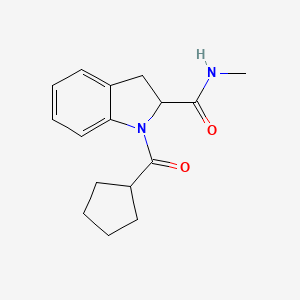
![[2-(2-Bromophenoxy)ethyl]dimethylamine hydrochloride](/img/structure/B2779634.png)
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2779636.png)
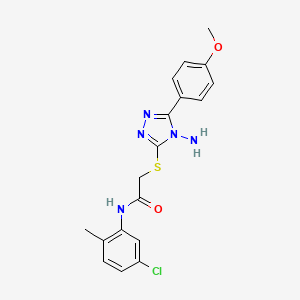
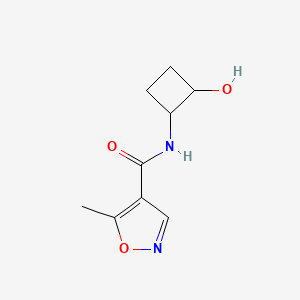
![benzo[d][1,3]dioxol-5-yl(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2779642.png)
